4-Allyl-2-methoxyphenyl 4-piperidinylmethyl ether hydrochloride
Overview
Description
4-Allyl-2-methoxyphenyl 4-piperidinylmethyl ether hydrochloride is a chemical compound with the molecular formula C16H24ClNO2 . It is available for purchase from various suppliers for use in pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of 4-Allyl-2-methoxyphenol, a component of the compound , has three active sites: hydroxyl, allylic, and aromatic groups . These active sites are likely to be key in its reactivity and potential applications.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, eugenol, a related compound, has been studied extensively. It has been found to display a wide range of biological activities, including antifungal, antimicrobial, anti-inflammatory, antioxidant, analgesic, anticancer, and antiparasitic properties .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not detailed in the search results. The compound’s molecular formula is C16H24ClNO2 .Scientific Research Applications
Nucleophilic Substitution Reactions
Research by Mataka et al. (1992) on the nucleophilic substitution reaction of 4-bromobenzo [1,2-c;3,4-c′] bis [1,2,5] thiadiazole and the reduction of hydroxy and methoxy derivative showcases the reactivity of compounds with allyl and methoxy groups. This work illustrates the potential of these compounds in synthesizing complex derivatives through nucleophilic substitution, which could be relevant for the design and synthesis of new chemical entities (Mataka et al., 1992).
Claisen Rearrangement
Yadav and Lande (2005) explored the Claisen rearrangement of allyl-4-methoxyphenyl ether to 2-allyl-4-methoxyphenol using novel solid superacid catalysts. This reaction is crucial for synthesizing compounds used in perfumes, flavors, soaps, detergents, air fresheners, and cosmetics. The study demonstrates the application of these reactions in producing valuable chemical products efficiently and sustainably (Yadav & Lande, 2005).
Ion-Molecule Pairs in Solvolysis Reactions
Research by Jia et al. (2002) on the solvolysis reactions of tertiary allylic carbocations, including compounds with methoxy and allyl groups, highlights the mechanistic aspects of such reactions. This study contributes to a deeper understanding of the solvolysis process, which is relevant for designing reactions and synthesizing new chemical entities (Jia et al., 2002).
Methylation of Allylic Alcohols
The work by Sakamaki et al. (1995) on the methylation of allylic alcohols to produce allylic methyl ethers using a platinum-tin complex catalyst demonstrates the utility of such reactions in synthesizing compounds with potential applications in various chemical industries (Sakamaki et al., 1995).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that the compound has three active sites: hydroxyl, allylic, and aromatic groups . These groups could potentially interact with various biological targets.
Mode of Action
The presence of hydroxyl, allylic, and aromatic groups suggests that it may interact with its targets through various chemical reactions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Allyl-2-methoxyphenyl 4-piperidinylmethyl ether hydrochloride .
Properties
IUPAC Name |
4-[(2-methoxy-4-prop-2-enylphenoxy)methyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2.ClH/c1-3-4-13-5-6-15(16(11-13)18-2)19-12-14-7-9-17-10-8-14;/h3,5-6,11,14,17H,1,4,7-10,12H2,2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUGCHIGYQIRWGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCC2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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